tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate
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Overview
Description
Tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an ethynyl group, a fluorophenoxy group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate typically involves multiple steps, starting with the preparation of the core phenolic structure. One common approach is to start with 4-ethynyl-2-fluorophenol and react it with ethylene oxide to form the corresponding ether. Subsequently, the resulting phenol ether is treated with tert-butyl isocyanate to introduce the carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenols or ethers.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a valuable precursor for click chemistry reactions.
Biology: In biological research, this compound can be used as a fluorescent probe or a molecular tag to study biological processes. Its fluorophenoxy group can be utilized for fluorescence imaging.
Medicine: In the medical field, this compound may have potential applications in drug development. Its carbamate group can be used to modify the pharmacokinetic properties of therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-Butyl (3-ethynyl-4-fluorophenoxy)dimethylsilane: Similar structure but with a dimethylsilane group instead of a carbamate group.
Ethynylfluorophenol derivatives: Various derivatives with different substituents on the phenol ring.
This comprehensive overview provides a detailed understanding of tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[2-(4-ethynyl-2-fluorophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-5-11-6-7-13(12(16)10-11)19-9-8-17-14(18)20-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOAFPQKXWWDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C#C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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